2-(4-Chloro-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(4-Chloro-1H-pyrazol-1-yl)acetamide is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 4-position and an acetamide group at the 1-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit antitumor potential against different cell lines .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is plausible that multiple pathways could be affected .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have favorable bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Like other chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-chloropyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chloro group at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-phenylthiazole: Another pyrazole derivative with antimicrobial activity.
1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Known for its antitumor potential.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Studied for its therapeutic applications.
Uniqueness: 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position of the pyrazole ring and the acetamide group at the 1-position differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZSCYGDOUEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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